LLY-507
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Overview
Description
LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.
Mechanism of Action
Target of Action
LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2 . SMYD2 is a lysine methyltransferase that catalyzes the monomethylation of several protein substrates, including p53 . SMYD2 is overexpressed in a significant percentage of esophageal squamous primary carcinomas, and this overexpression correlates with poor patient survival .
Mode of Action
This compound potently inhibits the ability of SMYD2 to methylate p53 peptide with an IC50 <15 nM . A 1.63-Å resolution crystal structure of SMYD2 in complex with this compound shows the inhibitor binding in the substrate peptide binding pocket .
Biochemical Pathways
This compound is active in cells as measured by the reduction of SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations . This suggests that SMYD2 targets a very small subset of histones at specific chromatin loci and/or non-histone substrates .
Result of Action
The inhibition of SMYD2 by this compound results in the reduction of SMYD2-induced monomethylation of p53 Lys370 . This can lead to the suppression of tumor growth . This compound has also been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
LLY-507 plays a crucial role in biochemical reactions by inhibiting the activity of SMYD2, a lysine methyltransferase enzyme. SMYD2 catalyzes the monomethylation of several protein substrates, including p53. This compound binds to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation process. This inhibition is highly selective, with this compound showing over 100-fold selectivity for SMYD2 over other methyltransferase and non-methyltransferase targets .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the proliferation of esophageal squamous cell carcinoma, hepatocellular carcinoma, and breast cancer cell lines. The compound reduces SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the substrate peptide binding pocket of SMYD2. This binding inhibits the enzyme’s ability to methylate its protein substrates, such as p53. The inhibition of SMYD2 by this compound leads to a reduction in the monomethylation of p53 Lys370, which in turn affects the downstream signaling pathways and gene expression involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its inhibitory activity against SMYD2 over extended periods. Long-term studies have shown that this compound does not significantly affect global histone methylation levels, indicating its specificity for SMYD2. Additionally, subcellular fractionation studies have revealed that SMYD2 is primarily cytoplasmic, suggesting that this compound targets specific chromatin loci and non-histone substrates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a urethane-induced lung cancer mouse model, this compound significantly suppressed tumor growth, emphysema, hemorrhage, and congestion. The compound exhibited strong anticancer potential at lower dosages, with IC50 values of 0.71 µg/mL alone and 0.53 µg/mL when loaded on iron oxide nanoparticles (IONPs). Higher dosages may lead to toxic or adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SMYD2 and other cellular components. Studies have shown that this compound can be efficiently loaded onto iron oxide nanoparticles (IONPs) to enhance its delivery and reduce toxicity .
Subcellular Localization
This compound primarily localizes in the cytoplasm, where it interacts with SMYD2. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The specific compartments or organelles targeted by this compound are still being studied .
Preparation Methods
LLY-507 is synthesized using a series of chemical reactions involving key building blocks such as 3-methylindole, methyl 3-cyanobenzoate, 3-(pyrrolidin-1-yl)propan-1-amine, and 1-bromo-2-iodobenzene . The synthetic route involves multiple steps, including nucleophilic substitution and condensation reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
LLY-507 undergoes various chemical reactions, primarily focusing on its interaction with the SMYD2 enzyme. It binds to the substrate peptide binding pocket of SMYD2, inhibiting its methyltransferase activity . The compound is highly selective for SMYD2 over other methyltransferases and non-methyltransferase targets .
Scientific Research Applications
LLY-507 has been extensively studied for its applications in cancer research. It has shown potential in inhibiting the growth of non-small cell lung cancer by targeting the SMYD2 enzyme . Additionally, this compound has been used in studies involving epigenetic regulation, providing insights into the role of methyltransferases in various biological processes .
Comparison with Similar Compounds
LLY-507 is compared with other SMYD2 inhibitors such as AZ505 and BAY-598 . These compounds share a similar binding mode in the substrate binding site of SMYD2 but differ in their chemical structures and selectivity profiles . This compound is unique in its high selectivity and potency, making it a valuable tool for studying SMYD2 biology .
Similar Compounds::- AZ505
- BAY-598
- BCI-121
- EPZ031686
Properties
IUPAC Name |
3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDVBFYVDJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.